Deschloroketamine Deschloroketamine
Brand Name: Vulcanchem
CAS No.: 7063-30-1
VCID: VC17159606
InChI: InChI=1S/C13H17NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

Deschloroketamine

CAS No.: 7063-30-1

Cat. No.: VC17159606

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

Deschloroketamine - 7063-30-1

Specification

CAS No. 7063-30-1
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name 2-(methylamino)-2-phenylcyclohexan-1-one
Standard InChI InChI=1S/C13H17NO/c1-14-13(10-6-5-9-12(13)15)11-7-3-2-4-8-11/h2-4,7-8,14H,5-6,9-10H2,1H3
Standard InChI Key ZAGBSZSITDFFAF-UHFFFAOYSA-N
Canonical SMILES CNC1(CCCCC1=O)C2=CC=CC=C2

Introduction

Chemical Composition and Structural Characteristics

Deschloroketamine (IUPAC name: 2-(methylamino)-2-phenylcyclohexan-1-one) is a chiral compound belonging to the arylcyclohexylamine class. Its molecular formula is C13H17NO\text{C}_{13}\text{H}_{17}\text{NO}, with a molar mass of 203.28 g/mol . The absence of a chlorine atom at the cyclohexanone ring distinguishes it structurally from ketamine (Figure 1).

Table 1: Physicochemical Properties of Deschloroketamine

PropertyValueSource
Molecular FormulaC13H17NO\text{C}_{13}\text{H}_{17}\text{NO}
CAS Number4631-27-0
Solubility (PBS, pH 7.2)10 mg/mL
Chiral Centers1 (racemic mixture typical)
SMILES NotationCNC1(CCCCC1=O)C2=CC=CC=C2

The compound’s crystal structure features a cyclohexanone ring bonded to a phenyl group and a methylamino side chain, enabling interactions with the NMDA receptor’s phencyclidine-binding site . Its enantiomers, S-DCK and R-DCK, exhibit distinct pharmacological profiles, with S-DCK showing greater receptor affinity .

Pharmacological Mechanisms and NMDA Receptor Interaction

DCK functions primarily as a non-competitive antagonist of the NMDA receptor, a ligand-gated ion channel critical for synaptic plasticity and memory formation. By binding to the receptor’s phencyclidine site, DCK inhibits calcium influx, leading to neuronal depolarization blockade and dissociative effects .

Key Findings from Receptor Studies:

  • Potency Comparison: S-DCK demonstrates 2.3-fold greater NMDA receptor inhibition (IC50=1.8 μM\text{IC}_{50} = 1.8 \ \mu\text{M}) compared to R-DCK (IC50=4.2 μM\text{IC}_{50} = 4.2 \ \mu\text{M}) in human cortical neurons .

  • Kinetics: DCK’s dissociation constant (KdK_d) at the NMDA receptor is 28 nM, suggesting high affinity and prolonged receptor occupancy .

Behavioral and Psychotropic Effects

Preclinical studies in Wistar rats reveal dose-dependent behavioral changes following subcutaneous DCK administration (5–30 mg/kg):

Table 2: Behavioral Outcomes of DCK Exposure

ParameterDose ResponseEnantiomer Specificity
Locomotor Activity↑ 220% at 30 mg/kg (peak 30 min)S-DCK > R-DCK
Prepulse Inhibition (PPI)↓ 65% at 30 mg/kg (duration >2h)Equal potency
Conditioned Place Preference80% preference at 10 mg/kgS-DCK induces stronger CPP

Notably, locomotor stimulation subsides within 90 minutes, while PPI disruption persists for over 2 hours, correlating with DCK’s brain concentration kinetics .

Pharmacokinetic Profile

DCK exhibits rapid blood-brain barrier (BBB) penetration, achieving maximal brain concentrations (CmaxC_{\text{max}}) of 12.4 µg/g at 30 minutes post-administration. Its elimination half-life (t1/2t_{1/2}) of 3.7 hours exceeds ketamine’s 2.1 hours, explaining its prolonged dissociative effects .

Key Pharmacokinetic Parameters:

  • Bioavailability: 92% (s.c. route)

  • Plasma Protein Binding: 78%

  • Metabolism: Hepatic CYP3A4-mediated N-demethylation to norketamine analogs

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